Benzyl (4-hydroxyphenyl)carbamate
Overview
Description
Benzyl (4-hydroxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a 4-hydroxyphenyl moiety through a carbamate linkage
Mechanism of Action
Target of Action
Boronic acid compounds, which are structurally similar to this compound, are known to be involved in metal-catalyzed carbon–carbon bond forming reactions like suzuki–miyaura coupling .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids and their esters are known to be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s worth noting that the stability of phenylboronic pinacol esters, a related class of compounds, in water and in physiological conditions has been studied .
Result of Action
It’s known that the suzuki–miyaura coupling reaction, in which similar compounds participate, results in the formation of new carbon–carbon bonds .
Action Environment
The stability of phenylboronic pinacol esters, a related class of compounds, in water and in physiological conditions has been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (4-hydroxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-hydroxyaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group forms quinone derivatives.
- Reduction of the carbamate group forms amines.
- Substitution reactions yield various benzyl-substituted derivatives .
Scientific Research Applications
Benzyl (4-hydroxyphenyl)carbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Benzyl (3-hydroxyphenyl)carbamate
- Benzyl (4-methoxyphenyl)carbamate
- Benzyl (4-aminophenyl)carbamate
Comparison: Benzyl (4-hydroxyphenyl)carbamate is unique due to the presence of the hydroxyl group at the para position, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher stability and specific interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
benzyl N-(4-hydroxyphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBJRJOBCACFQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950179 | |
Record name | Benzyl (4-hydroxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7107-59-7, 27489-63-0 | |
Record name | NSC159359 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl (4-hydroxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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